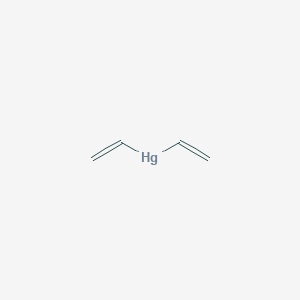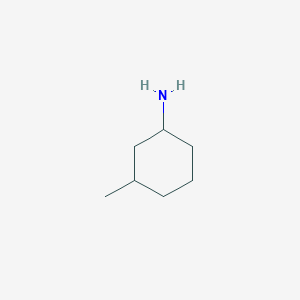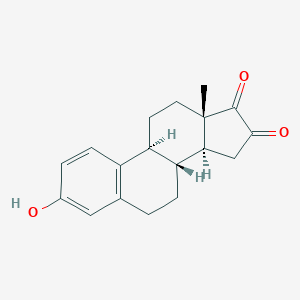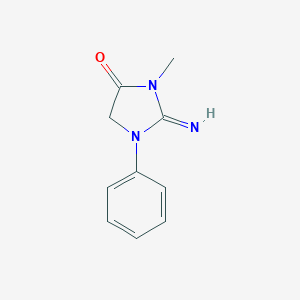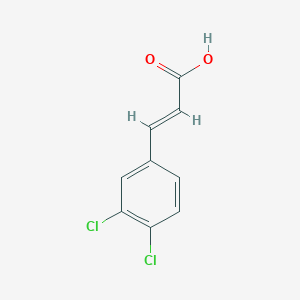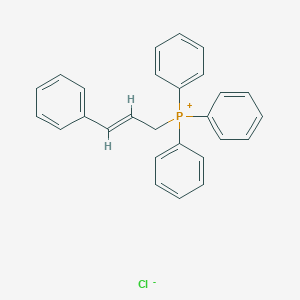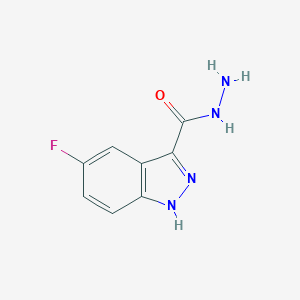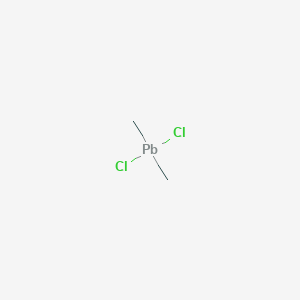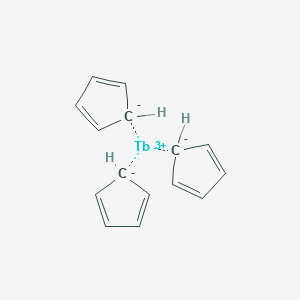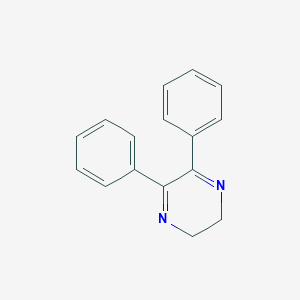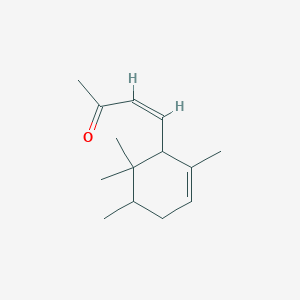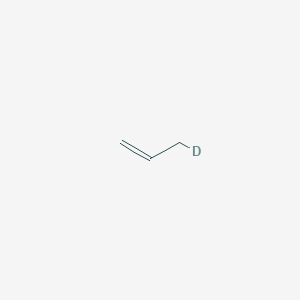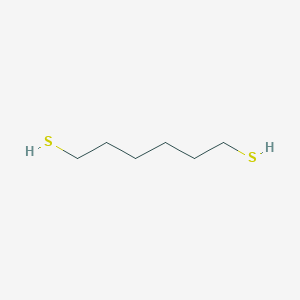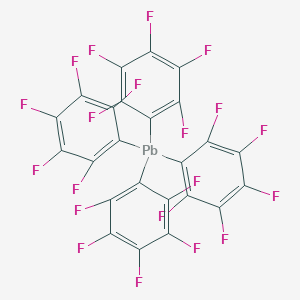
Plumbane, tetrakis(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, tetrakis(pentafluorophenyl)-, also known as Pb(C6F5)4, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. Pb(C6F5)4 is a white crystalline solid, and it is highly reactive with water and air.
Mécanisme D'action
The mechanism of action of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is not fully understood, but it is believed to involve the transfer of a pentafluorophenyl ligand to a substrate, resulting in the formation of a new carbon-carbon bond. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been shown to act as a Lewis acid, which can coordinate with electron-rich substrates.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. However, it is known that lead compounds can be toxic to humans and animals, and precautions should be taken when handling Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is its high reactivity, which makes it useful in catalytic reactions. However, its reactivity also makes it difficult to handle and store, and precautions must be taken to prevent exposure to air and moisture. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is also expensive and not widely available, which can limit its use in laboratory experiments.
Orientations Futures
There are several future directions for the study of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. One area of research is the development of new synthetic methods for Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 and its derivatives. Another area of research is the study of the catalytic properties of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in various reactions, including cross-coupling reactions and C-H activation reactions. Finally, the potential applications of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in materials science, including the synthesis of lead sulfide nanoparticles and the development of new photovoltaic devices, should be further explored.
Méthodes De Synthèse
The synthesis of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 can be achieved through several methods, including the reaction of lead with pentafluorobenzene, the reaction of lead with pentafluorophenyllithium, and the reaction of lead with pentafluorophenylmagnesium bromide. The most common method is the reaction of lead with pentafluorobenzene, which involves the use of a reducing agent such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has been studied extensively in the field of organometallic chemistry, and it has shown potential applications in catalysis, organic synthesis, and materials science. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been studied as a potential precursor for the synthesis of lead sulfide nanoparticles, which have applications in photovoltaic devices.
Propriétés
Numéro CAS |
1111-02-0 |
|---|---|
Nom du produit |
Plumbane, tetrakis(pentafluorophenyl)- |
Formule moléculaire |
C24F20Pb |
Poids moléculaire |
875 g/mol |
Nom IUPAC |
tetrakis(2,3,4,5,6-pentafluorophenyl)plumbane |
InChI |
InChI=1S/4C6F5.Pb/c4*7-2-1-3(8)5(10)6(11)4(2)9; |
Clé InChI |
NIZVWYJQMRLKOH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
Autres numéros CAS |
1111-02-0 |
Synonymes |
Tetrakis(pentafluorophenyl)plumbane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



